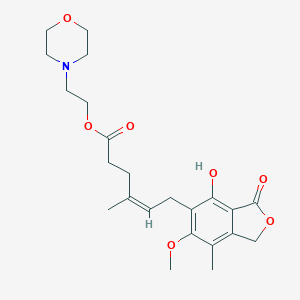

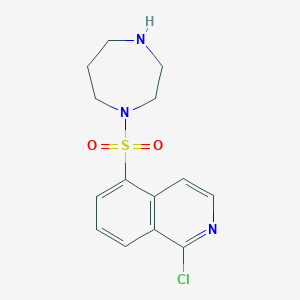

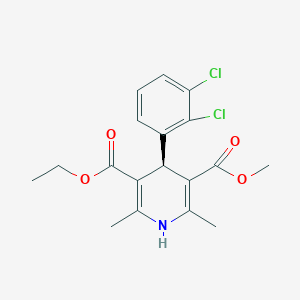

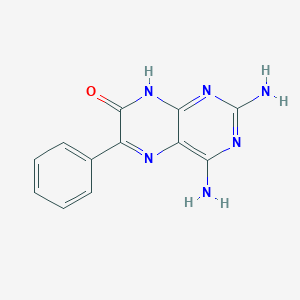

![molecular formula C14H15NO2 B023817 N,N-双[2-羟基苯甲基]胺 CAS No. 4481-51-0](/img/structure/B23817.png)

N,N-双[2-羟基苯甲基]胺

描述

Synthesis Analysis

The synthesis of N,N-bis[2-hydroxybenzyl]amine and its derivatives involves various chemical reactions. For instance, Duan et al. (2016) synthesized dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands, showcasing the compound's role in the formation of complex structures with potential catalytic activity for polymerization processes (Duan et al., 2016). Another approach detailed by Man-man (2013) involves the reduction of bis(salicylidieneamino)methyl-2-phenol with potassium borohydride to produce bis(2-hydroxybenzyl)amine, highlighting a method to achieve the desired compound through bond cleavage (Man-man, 2013).

Molecular Structure Analysis

The molecular structure of N,N-bis[2-hydroxybenzyl]amine and its sodium salt was elucidated by Man-man (2013) through single-crystal X-ray diffraction analysis. This work provided insights into the compound's atomic arrangement and confirmed its composition through the observed molecular geometry (Man-man, 2013).

Chemical Reactions and Properties

Complexes derived from N,N-bis[2-hydroxybenzyl]amine have been shown to exhibit catalytic activity and unique reactivity. For example, Duan et al. (2016) explored the catalytic efficiency of rare-earth complexes derived from this compound in the polymerization of l-lactide, indicating its potential utility in polymer science (Duan et al., 2016).

Physical Properties Analysis

While specific studies directly addressing the physical properties of N,N-bis[2-hydroxybenzyl]amine were not highlighted, the general methodologies for analyzing such compounds involve spectroscopic techniques and crystalline structure examination, as indicated by the molecular structure analysis. These methods can provide valuable information on the physical characteristics of the compound, including its phase, solubility, and stability.

Chemical Properties Analysis

The chemical properties of N,N-bis[2-hydroxybenzyl]amine, including reactivity and functional group behavior, can be inferred from synthesis studies and reactions with various reagents. The work by Duan et al. (2016) and Man-man (2013) demonstrates the compound's ability to form complex structures and undergo reduction reactions, respectively, indicating its versatile chemical behavior (Duan et al., 2016); (Man-man, 2013).

科学研究应用

合成双核稀土配合物,用于催化 l-丙交酯的开环聚合 (Duan 等,2016).

合成酪氨酸基双吖啶化合物和甲基化酪氨酸衍生物,可能用于碘化过程 (Moloney 等,2001).

研究二铁(III)配合物中的配位性质 (Weyhermüller 等,2011).

作为纳米结构二氧化铈 (CeO2) 中稀土金属离子的新型配体 (Veranitisagul 等,2011).

形成胺-双(苯氧基)二苄基配合物用于立体定向聚合 (Gowda 等,2014).

研究硅胺及其结构 (Mitzel 等,1993).

研究其合成和分子结构解析 (Zhan,2013).

作为钼氧转移酶的功能模型,能够还原二甲亚砜或硝酸盐等生物氧供体 (Thapper 等,2005).

合成新的四齿配体用于去除重金属 (Kim 等,2007).

用作 1-己烯聚合的催化剂,反应活性随结构修饰而变化 (Tshuva 等,2001).

作用机制

Target of Action

NSC26194, also known as “N,N-bis[2-hydroxybenzyl]amine”, “2-[[(2-hydroxyphenyl)methylamino]methyl]phenol”, or “2,2’-[IMINOBIS(METHYLENE)]BISPHENOL”, is a chemical compound with the molecular formula C14H15NO2 The primary targets of NSC26194 are not explicitly mentioned in the available literature

Mode of Action

The mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the pathways affected by NSC26194 would provide insights into its downstream effects and potential therapeutic applications.

属性

IUPAC Name |

2-[[(2-hydroxyphenyl)methylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-8,15-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMZYJYJGIRLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282504 | |

| Record name | NSC26194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis[2-hydroxybenzyl]amine | |

CAS RN |

4481-51-0 | |

| Record name | 4481-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main advantage of the solvent-free synthesis method described in the papers for N,N-bis(2-hydroxybenzyl)amines?

A1: The solvent-free method described in the papers offers several advantages over traditional synthetic routes. [, ] Firstly, it eliminates the need for potentially toxic and environmentally harmful solvents, making the process greener and more sustainable. Secondly, the absence of solvent often leads to faster reaction rates and higher yields. Finally, the simplified workup procedures make the method more efficient and cost-effective.

Q2: What structural variations of N,N-bis(2-hydroxybenzyl)amines were synthesized using this solvent-free method?

A2: The researchers successfully synthesized a series of N,N-bis(2-hydroxybenzyl)amine derivatives with varying substituents on the benzene rings, including methyl and tert-butyl groups. [, ] They also explored the synthesis of structurally related N,N,N′,N′-tetra(2-hydroxybenzyl)diamines containing alkyl chains of varying lengths (5-8 CH2 groups) bridging the two nitrogen atoms. This demonstrates the versatility of the solvent-free method for preparing a range of structurally diverse compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

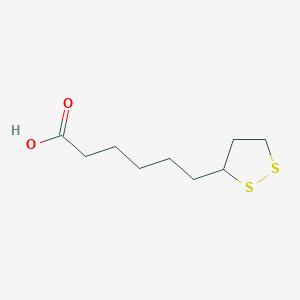

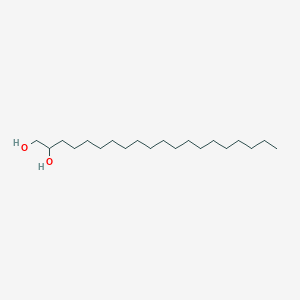

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)